molecular formula C10H14ClN3O4 B8188643 5'-Chloro-5'-deoxy-5-Methylcytidine

5'-Chloro-5'-deoxy-5-Methylcytidine

Cat. No.: B8188643
M. Wt: 275.69 g/mol
InChI Key: LCRSWPBBZOHTDH-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5’-deoxy-5-Methylcytidine typically involves the chlorination of 5’-deoxy-5-Methylcytidine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of 5’-Chloro-5’-deoxy-5-Methylcytidine follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Nucleosides: This compound is utilized in synthesizing various nucleoside analogs, which are essential for developing new therapeutic agents.

2. Biology:

  • Nucleic Acid Function Studies: Researchers use 5'-Chloro-5'-deoxy-5-Methylcytidine to investigate the effects of nucleoside modifications on DNA and RNA function. Its incorporation into nucleic acids can disrupt normal synthesis processes, allowing scientists to study the implications of such disruptions.

3. Medicine:

  • Drug Development: Due to its ability to interfere with nucleic acid synthesis, this compound is a candidate for developing antiviral and anticancer drugs. Its mechanism involves incorporation into nucleic acids, leading to potential therapeutic effects against various diseases .

Antiviral Activity

A study evaluated the antiviral potential of this compound against coronaviruses. The compound showed significant activity against human coronaviruses, indicating its potential as a therapeutic agent during viral outbreaks .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to inhibit the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntiviralHuman CoronavirusesSignificant antiviral activity2022
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Nucleic Acid DisruptionVarious cell typesDisruption in DNA/RNA synthesis2024

Biological Activity

5'-Chloro-5'-deoxy-5-Methylcytidine (5'-Cl-dM) is a nucleoside analog that has garnered interest in various fields of biological research, particularly in cancer therapy and molecular biology. This article provides a detailed examination of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

Property Details
IUPAC Name 5-Chloro-5-deoxy-2'-deoxycytidine
Molecular Formula C₁₁H₁₄ClN₃O₅
Molecular Weight 287.7 g/mol
CAS Number 121576-67-0

The mechanism of action of 5'-Cl-dM primarily involves its incorporation into DNA during replication. This incorporation can lead to:

  • Inhibition of DNA synthesis : By substituting for deoxycytidine, it disrupts normal DNA replication processes.
  • Induction of apoptosis : The presence of this compound can trigger cellular pathways leading to programmed cell death, particularly in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 5'-Cl-dM exhibits significant cytotoxic effects against various cancer cell lines. The following methodologies are commonly employed to assess its cytotoxicity:

  • MTT Assay : Measures cell viability based on mitochondrial activity.
  • Colony Formation Assay : Evaluates the ability of cells to proliferate and form colonies after treatment.
  • Apoptosis Detection Assays : Such as Annexin V staining to quantify apoptotic cells.

Summary of Cytotoxicity Data

The following table summarizes the cytotoxic effects of 5'-Cl-dM on different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)10.2Induction of apoptosis
HeLa (Cervical Cancer)7.8DNA synthesis inhibition
A549 (Lung Cancer)12.5Cell cycle arrest

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 5'-Cl-dM:

  • Antitumor Activity : In vivo studies demonstrated that administration of 5'-Cl-dM significantly reduced tumor growth in xenograft models, indicating its potential as an antitumor agent.
  • Combination Therapy : Research has shown that combining 5'-Cl-dM with traditional chemotherapeutics enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.
  • Mechanistic Insights : Studies utilizing flow cytometry and Western blotting indicate that 5'-Cl-dM may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thus tipping the balance towards cell death in malignant cells.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRSWPBBZOHTDH-JXOAFFINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.